Clofenvinfos
Overview
Description
Clofenvinfos, also known as chlorfenvinphos, is an organophosphorus compound that was widely used as an insecticide and acaricide. It is an enol ester derived from dichloroacetophenone and diethylphosphonic acid. This compound has been included in many products since its first use in 1963. due to its toxic effects as a cholinesterase inhibitor, it has been banned in several countries, including the United States and the European Union .
Scientific Research Applications
Clofenvinfos has been used in various scientific research applications, including:
Chemistry: As a model compound for studying organophosphorus chemistry and reactions.
Biology: In studies related to enzyme inhibition, particularly cholinesterase inhibition.
Medicine: Research on the toxicological effects of organophosphorus compounds and their potential antidotes.
Industry: As an insecticide and acaricide for controlling pests in agriculture and livestock.
Mechanism of Action
Clofenvinfos exerts its effects by inhibiting cholinesterase enzymes, which are responsible for breaking down acetylcholine in the nervous system. By binding to the acetylcholine binding sites, this compound prevents the hydrolysis of acetylcholine, leading to an accumulation of acetylcholine in the synaptic cleft. This results in continuous stimulation of the nerves, causing paralysis and death in insects .
Safety and Hazards
Clofenvinfos is highly toxic to mammals, an endocrine disrupter, a neurotoxin, and an inhibitor of cholinesterase . It is also highly toxic to birds, honeybees, and aquatic invertebrates, and moderately toxic to fish and earthworms . Due to its toxic effects, it has been banned in several countries, including the United States and the European Union .
Biochemical Analysis
Biochemical Properties
Chlorfenvinphos acts on the nervous system as an inhibitor of acetylcholinesterase , an enzyme that hydrolyzes acetylcholine, a molecule involved in the transmission of nervous signals. By inhibiting the activity of acetylcholinesterase, Chlorfenvinphos prevents the termination of those nervous signals, leading to constant neuronal activity and excitation .
Cellular Effects
Chlorfenvinphos has been observed to cause oxidative damage to human red blood cells . It induces changes in morphological parameters, increases lipid peroxidation in erythrocytes, and reactive oxygen species (ROS) formation . Prolonged exposure to Chlorfenvinphos has been observed to decrease plasma and erythrocyte cholinesterase activity in humans .
Molecular Mechanism
The molecular mechanism of Chlorfenvinphos involves the irreversible binding to acetylcholinesterase, leading to an accumulation of acetylcholine in the neuromuscular synapses . This results in constant neuronal activity and excitation, massively disturbing the normal movements of the parasites .
Temporal Effects in Laboratory Settings
Enzymes present in biological media may reduce levels of organophosphate pesticides . Quality control procedures are recommended to assure that the method performance is acceptable .
Dosage Effects in Animal Models
Chlorfenvinphos is very toxic to rats, toxic to mice and guinea-pigs, and moderately to slightly toxic to rabbits and dogs . Certain dog breeds (e.g. greyhounds, whippets), cats, and certain birds (e.g. geese) are also more susceptible to Chlorfenvinphos .
Metabolic Pathways
Chlorfenvinphos undergoes biotransformation to a variety of polar metabolites including diethyl phosphate . Methods for measurement of dialkyl phosphates involve extraction from urine using an ion exchange resin and derivatization prior to GC analysis .
Transport and Distribution
Chlorfenvinphos is most commonly absorbed into the body through either ingestion of food products that have been treated with the pesticide, or through dermal absorption . Once absorbed, Chlorfenvinphos is widely distributed throughout the body, and has been detected in a variety of bodily fluids .
Preparation Methods
Clofenvinfos is synthesized by reacting triethylphosphite with 2,2,2,4-tetrachloroacetophenone. During the production process, both the Z and E isomers are formed in a ratio of 8.5:1. The technical grade material contains over 92% this compound . The reaction conditions typically involve the use of organic solvents such as acetone, ethanol, and propylene glycol, which facilitate the mixing and reaction of the starting materials .
Chemical Reactions Analysis
Clofenvinfos undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form various metabolites, including diethyl phosphate.
Hydrolysis: In the environment, this compound hydrolyzes, especially in the presence of water, leading to the formation of less toxic compounds.
Phosphorylation: This compound reacts with acetylcholine binding sites of enzymes that hydrolyze acetylcholine, preventing their catalysis of this reaction.
Common reagents used in these reactions include water for hydrolysis and various oxidizing agents for oxidation reactions. The major products formed from these reactions are typically less toxic metabolites that are easier to degrade in the environment .
Comparison with Similar Compounds
Clofenvinfos is similar to other organophosphorus insecticides such as parathion, malathion, and diazinon. it is unique in its specific structure and the ratio of its isomers. Unlike some other organophosphorus compounds, this compound has a higher ratio of the Z isomer, which contributes to its specific chemical properties and biological activity .
Similar compounds include:
Parathion: Another organophosphorus insecticide with a similar mechanism of action.
Malathion: Known for its use in public health for controlling mosquitoes and other pests.
Diazinon: Widely used in agriculture for pest control.
This compound stands out due to its specific isomeric composition and its historical use in various insecticidal products.
properties
IUPAC Name |
[(Z)-2-chloro-1-(2,4-dichlorophenyl)ethenyl] diethyl phosphate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14Cl3O4P/c1-3-17-20(16,18-4-2)19-12(8-13)10-6-5-9(14)7-11(10)15/h5-8H,3-4H2,1-2H3/b12-8- | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FSAVDKDHPDSCTO-WQLSENKSSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=O)(OCC)OC(=CCl)C1=C(C=C(C=C1)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOP(=O)(OCC)O/C(=C\Cl)/C1=C(C=C(C=C1)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14Cl3O4P | |
Record name | CHLORFENVINFOS | |
Source | CAMEO Chemicals | |
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Record name | CHLORFENVINPHOS | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101315710 | |
Record name | cis-Chlorfenvinphos | |
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Molecular Weight |
359.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Chlorfenvinfos is an amber-colored liquid with a mild chemical odor. Used for control of ticks, flies, lice, and mites on cattle and for blowfly, lice, ked, and itchmite on sheep. Controls fleas and mites on dogs; not used on cats. Applied on organic wastes and breeding places of fly larvae. Also used as a foliage insecticide for potatoes, rice, maize, and sugar cane. Used to control soil insects. (EPA, 1998), Colorless liquid with a mild odor; [ATSDR PHS], ORANGE-TO-BROWN LIQUID WITH CHARACTERISTIC ODOUR. | |
Record name | CHLORFENVINFOS | |
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Record name | Chlorofenvinphos | |
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Boiling Point |
333 to 338 °F at 0.5 mmHg (EPA, 1998), Amber liquid; bp: 167-170 °C at 0.5 mm Hg /Technical chlorfenvinphos/, at 0.07kPa: 167-170 °C | |
Record name | CHLORFENVINFOS | |
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Solubility |
Miscible with most common organic solvents, e.g. acetone, ethanol, kerosene, xylene, propylene glycol, dichloromethane, hexane., In water, 124 mg/l at 20 °C, Solubility in water: none | |
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Density |
1.36 at 59.9 °F (EPA, 1998) - Denser than water; will sink, 1.36 g/cu cm @ 20 °C, Relative density (water = 1): 1.36 | |
Record name | CHLORFENVINFOS | |
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Vapor Pressure |
4e-06 mmHg at 68 °F (EPA, 1998), 0.0000075 [mmHg], Vapor pressure: 1.7X10-7 mm Hg @ 25 °C /Technical/, 7.5X10-6 mm Hg @ 25 °C, Vapor pressure, Pa at 20 °C: | |
Record name | CHLORFENVINFOS | |
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Color/Form |
Colorless liquid, Yellowish liquid, Amber-colored liquid | |
CAS RN |
470-90-6, 18708-87-7, 135373-33-0 | |
Record name | CHLORFENVINFOS | |
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Record name | cis-Chlorfenvinphos | |
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Record name | Chlorfenvinphos [BSI:ISO] | |
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Melting Point |
-9 to -2 °F (EPA, 1998), -23 to -19 °C, -19 - -23 °C | |
Record name | CHLORFENVINFOS | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: The study mentions that cis-Chlorfenvinphos was detected in surface water samples. What are the potential ecological risks associated with this finding?
A1: The study found that cis-Chlorfenvinphos concentrations in surface water exceeded the LC50 (96 h) for some freshwater shrimps and fish []. This means that the levels of cis-Chlorfenvinphos detected in the water were high enough to kill 50% of certain aquatic species within a 96-hour exposure period. This highlights the potential for significant ecotoxicological effects, particularly on sensitive aquatic organisms. Further investigation into the long-term impacts of cis-Chlorfenvinphos on aquatic ecosystems is crucial for understanding the full scope of its environmental risks.
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